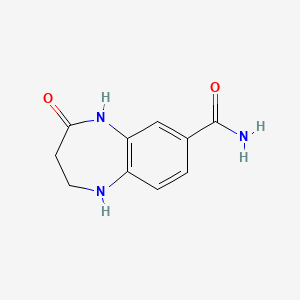

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

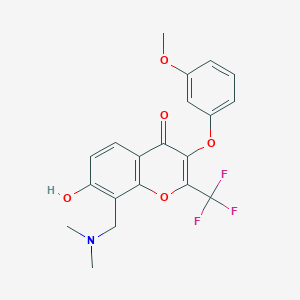

The compound “4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide” is a type of 1,5-Benzodiazepine . It is a part of a larger class of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of cancer . The compound is characterized by a general formula (I), with various substituents as defined in the patent .

Synthesis Analysis

The synthesis of this compound involves methods of preparing the compounds, intermediate compounds useful for preparing the compounds, and pharmaceutical compositions and combinations comprising the compounds . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular formula of the compound is C10H10N2O3 . It has an average mass of 206.198 Da and a monoisotopic mass of 206.069138 Da . The structure of the compound includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, fused to a benzene ring .Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

- Multicomponent One-Pot Synthesis: A novel approach for synthesizing 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives using aromatic diamine, linear or cyclic ketone, isocyanide, and water in the presence of p-toluenesulfonic acid has been developed. This method operates at ambient temperature and yields high results (Shaabani, Maleki, & Mofakham, 2008).

- Innovative Condensation Reaction: A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been reported. This process uses aromatic diamine, Meldrum’s acid, and an isocyanide in dichloromethane (CH2Cl2) at ambient temperature, providing an alternative for the synthesis of benzodiazepine derivatives (Shaabani et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure. It’s important to note that while this compound has potential therapeutic applications, it should only be used under medical supervision due to potential side effects .

Mécanisme D'action

Target of Action

It is known that benzodiazepine derivatives often interact with gaba receptors in the central nervous system .

Mode of Action

Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines generally affect the gabaergic pathway, enhancing the inhibitory effects of gaba in the central nervous system .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba-a receptor, leading to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Propriétés

IUPAC Name |

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-10(15)6-1-2-7-8(5-6)13-9(14)3-4-12-7/h1-2,5,12H,3-4H2,(H2,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNBUOAZSKHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)

![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)